2-Furylmethyl 2-methylcrotonate
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Overview
Description
2-Furylmethyl 2-methylcrotonate is an organic compound with the molecular formula C10H12O3. It is also known by its IUPAC name, furan-2-ylmethyl (E)-2-methylbut-2-enoate. This compound is characterized by the presence of a furan ring and a crotonate ester group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furylmethyl 2-methylcrotonate typically involves the esterification of 2-furylmethanol with 2-methylcrotonic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns and crystallizers .
Chemical Reactions Analysis
Types of Reactions
2-Furylmethyl 2-methylcrotonate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 2-Furylmethyl 2-methylbutanol.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-Furylmethyl 2-methylcrotonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of flavors and fragrances due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Furylmethyl 2-methylcrotonate involves its interaction with specific molecular targets and pathways. The furan ring and ester group can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Furylmethyl acetate: Similar structure but with an acetate ester group.
2-Furylmethyl propionate: Contains a propionate ester group instead of a crotonate ester.
2-Furylmethyl butyrate: Features a butyrate ester group.
Uniqueness
2-Furylmethyl 2-methylcrotonate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, such as in the synthesis of specialized organic compounds and in the flavor and fragrance industry .
Properties
CAS No. |
59303-18-3 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
furan-2-ylmethyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-3-8(2)10(11)13-7-9-5-4-6-12-9/h3-6H,7H2,1-2H3/b8-3+ |
InChI Key |
WCLYKOBJVINYIY-FPYGCLRLSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OCC1=CC=CO1 |
Canonical SMILES |
CC=C(C)C(=O)OCC1=CC=CO1 |
Origin of Product |
United States |
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